Umbralisib hydrochloride

Description

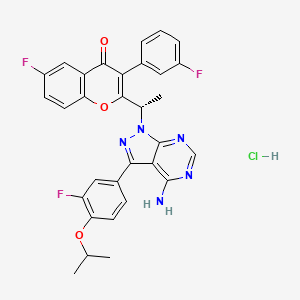

This compound is a chiral small molecule featuring a pyrazolo[3,4-d]pyrimidine core fused with a chromen-4-one scaffold. Key structural elements include:

Propriétés

IUPAC Name |

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVUVMVWYWMZIR-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25ClF3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

La synthèse du chlorhydrate de TGR-1202 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Les voies synthétiques détaillées et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement. on sait que le composé est administré par voie orale une fois par jour, suivant un schéma d'escalade de la dose en milieu clinique .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le chlorhydrate de TGR-1202 a été largement étudié pour ses applications en recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il a montré une activité clinique significative chez les patients atteints d'hémopathies malignes récidivantes ou réfractaires. La structure unique du composé et son profil d'activité en font un outil précieux pour étudier la voie PI3K et son rôle dans diverses maladies. De plus, le chlorhydrate de TGR-1202 est utilisé en recherche pour explorer de nouvelles stratégies thérapeutiques et améliorer les traitements existants pour le cancer et d'autres maladies.

Mécanisme d'action

Le mécanisme d'action du chlorhydrate de TGR-1202 implique l'inhibition de la PI3Kδ et de la CK1ε, qui sont des régulateurs clés de la voie PI3K. Cette voie est essentielle pour la signalisation du récepteur des lymphocytes B et la progression du lymphome. En inhibant ces kinases, le chlorhydrate de TGR-1202 perturbe les voies de signalisation qui favorisent la croissance et la survie des cellules malignes. Cela conduit à la suppression de la croissance tumorale et à l'induction de l'apoptose dans les cellules cancéreuses.

Applications De Recherche Scientifique

TGR-1202 hydrochloride has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has shown significant clinical activity in patients with relapsed or refractory hematologic malignancies . The compound’s unique structure and activity profile make it a valuable tool for studying the PI3K pathway and its role in various diseases . Additionally, TGR-1202 hydrochloride is used in research to explore new therapeutic strategies and improve existing treatments for cancer and other diseases .

Mécanisme D'action

The mechanism of action of TGR-1202 hydrochloride involves the inhibition of PI3Kδ and CK1ε, which are key regulators of the PI3K pathway. This pathway is essential for B-cell receptor signaling and the progression of lymphoma . By inhibiting these kinases, TGR-1202 hydrochloride disrupts the signaling pathways that promote malignant cell growth and survival. This leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structural analogs and their pharmacological distinctions:

Key Observations:

Enantiomeric Specificity : The (1S)-ethyl configuration in the target compound is critical for PI3Kδ isoform selectivity, as the R-enantiomer shows diminished activity .

Substituent Effects: Methylamino at C4 (e.g., 600.2 MW analog): Increases binding affinity via hydrogen bonding but may reduce metabolic stability . Heterocyclic Modifications (e.g., pyrrolo[2,3-b]pyridin-5-yl): Introduce off-target kinase interactions due to expanded π-π stacking .

Salt Forms : Hydrochloride salts (target compound) and camphorsulphonates () influence solubility and crystallinity, impacting bioavailability .

Bioactivity Clustering : Compounds with similar substituents (e.g., 3-fluoro-4-isopropoxyphenyl) cluster into groups with shared PI3K/AKT/mTOR pathway inhibition, validated by hierarchical bioactivity profiling .

Research Findings and Limitations

- Synthetic Challenges: The target compound’s multi-step synthesis (e.g., Mitsunobu reaction for stereochemistry) yields low quantities (e.g., 10% in Example 60) .

- Thermal Stability : High melting points (>240°C) correlate with rigid aromatic systems but complicate formulation .

- Data Gaps : Direct in vivo efficacy or toxicity data for the target compound are absent in the provided evidence. However, analogs like Umbralisib (R/S-mixture) have established clinical profiles .

Activité Biologique

The compound 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one; hydrochloride (CAS: 1532533-69-9) is a synthetic small molecule that has garnered attention for its potential biological activities, particularly in the field of oncology and kinase inhibition. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of the compound is C31H24F3N5O3, with a molecular weight of 571.56 g/mol. The compound features multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C31H24F3N5O3 |

| Molecular Weight | 571.56 g/mol |

| CAS Number | 1532533-69-9 |

| Purity | 98% |

The primary mechanism of action for this compound involves the inhibition of specific kinases involved in cell signaling pathways. It has been identified as a mixed-lineage kinase (MLK) inhibitor, which plays a crucial role in various cellular processes including proliferation, differentiation, and survival. By inhibiting MLKs, the compound can potentially disrupt oncogenic signaling pathways, leading to reduced tumor growth.

Antitumor Effects

Research has demonstrated that the compound exhibits significant antitumor activity in various cancer cell lines. In vitro studies have shown that it effectively inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, studies on human breast cancer cell lines indicated a dose-dependent reduction in cell viability upon treatment with the compound.

Case Studies

- Breast Cancer Cell Lines : In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability (IC50 values were observed in the low micromolar range). Apoptotic markers such as cleaved caspase-3 were upregulated, indicating that the compound induces apoptosis through intrinsic pathways.

- Non-Small Cell Lung Cancer (NSCLC) : Another study evaluated the effects on NSCLC cell lines (A549 and H1299). The compound inhibited cell migration and invasion capabilities while promoting apoptosis, suggesting its potential as an anti-metastatic agent.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves in vivo. Preliminary data suggest that it has favorable absorption properties with moderate plasma half-life, making it a candidate for further development as an anticancer agent.

Safety Profile

While the biological efficacy is promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles in preclinical models. Further investigations are needed to fully elucidate its safety margins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.